molecular formula C22H19ClN4O3 B2470537 2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1260631-97-7

2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2470537
CAS RN: 1260631-97-7
M. Wt: 422.87
InChI Key: YSUINFAYTFECQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(4-methoxybenzyl)acetamide” is a complex organic molecule. It contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrrole ring, and a methoxybenzyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the oxadiazole ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Enzyme Inhibition : A study synthesized novel heterocyclic compounds derived from a similar compound, focusing on their potential to inhibit lipase and α-glucosidase enzymes. Among the synthesized compounds, one showed significant anti-lipase activity, while others demonstrated notable anti-α-glucosidase activity, indicating their potential in treating diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).

  • Antimicrobial Activity : Another research effort involved the synthesis of rhodanine-3-acetic acid derivatives, which displayed antimicrobial activity against a range of bacteria and mycobacteria. Some of these compounds showed promising activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

  • Anticancer Properties : Derivatives of similar structural motifs have been synthesized and screened for their cytotoxicity against various cancer cell lines. Certain compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Vinayak et al., 2014).

Spectroscopic and Quantum Mechanical Studies

  • Photovoltaic and NLO Activity : Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs have been conducted, assessing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) and their nonlinear optical (NLO) activity. These studies provide insights into the electronic properties and potential applications of these compounds in photovoltaic and optical technologies (Mary et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be investigated for use in pharmaceuticals or materials science .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-29-18-9-7-15(8-10-18)13-24-20(28)14-27-11-3-6-19(27)22-25-21(26-30-22)16-4-2-5-17(23)12-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUINFAYTFECQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.